molecular formula C8H7NOS B1584127 2-Methyl-1,2-benzoisothiazolin-3-one CAS No. 2527-66-4

2-Methyl-1,2-benzoisothiazolin-3-one

Cat. No.: B1584127
CAS No.: 2527-66-4
M. Wt: 165.21 g/mol
InChI Key: RDWXSJCICPOOKO-UHFFFAOYSA-N
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Description

2-Methyl-1,2-benzoisothiazolin-3-one is a useful research compound. Its molecular formula is C8H7NOS and its molecular weight is 165.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 520046. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Methyl-1,2-benzoisothiazolin-3-one (MBIT), also known by its CAS number 2527-66-4, is a compound recognized for its significant biological activity, particularly as a biocide. This article explores its biological properties, mechanisms of action, toxicological profiles, and relevant case studies.

Chemical Structure and Properties

MBIT is a member of the isothiazolinone family, characterized by its benzene and thiazole rings. Its chemical formula is C8H7NOSC_8H_7NOS, and it exhibits properties that make it effective against a range of microorganisms.

The primary mechanism of action for MBIT involves its interaction with cellular components of microorganisms. It acts as a biocide , effectively inhibiting the growth of bacteria and fungi. The compound's activity is attributed to its ability to disrupt cellular processes by:

  • Inhibiting enzyme activity : MBIT can interact with critical enzymes in microbial cells, leading to metabolic disruption.
  • Altering membrane integrity : It can compromise the structural integrity of microbial membranes, resulting in cell lysis .

Antimicrobial Properties

MBIT has demonstrated potent antimicrobial activity in various studies:

  • Bacteriostatic and fungistatic effects : Research indicates that MBIT exhibits strong inhibitory effects against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, it has been shown to be effective against Escherichia coli and Staphylococcus aureus at low concentrations .

Toxicological Profile

The toxicological assessment of MBIT reveals important safety considerations:

  • Acute toxicity : Studies indicate that MBIT has low acute toxicity when administered orally or dermally, with no significant systemic effects observed at low doses .
  • Skin sensitization : In local lymph node assays, MBIT produced sensitization at concentrations around 1800 ppm, indicating potential for allergic reactions upon prolonged exposure .

Case Study 1: Efficacy in Industrial Applications

A study evaluated the use of MBIT in industrial settings as a preservative in water-based formulations. The results showed that MBIT effectively inhibited microbial growth over extended periods, maintaining the integrity of the product without significant toxicity to humans or the environment .

Case Study 2: Environmental Impact Assessment

An environmental study assessed the degradation and bioaccumulation potential of MBIT. The findings indicated that MBIT does not bioaccumulate in aquatic organisms and is rapidly metabolized and excreted, minimizing long-term ecological risks .

Comparison with Similar Compounds

To understand MBIT's unique properties, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberBiological ActivityToxicity Level
This compound (MBIT)2527-66-4High efficacy against bacteria and fungiLow acute toxicity
5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT)26172-55-4Effective biocide but higher toxicityModerate acute toxicity
1,2-benzisothiazolin-3-one (BIT)2634-33-5Similar antimicrobial propertiesLow acute toxicity

Research Findings

Recent research highlights the following key findings regarding MBIT:

  • Rapid Absorption : Following oral administration in animal models, over 93% of MBIT was absorbed within hours, with rapid distribution across tissues but no accumulation noted .
  • Metabolism : MBIT undergoes extensive metabolism, resulting in the formation of non-toxic metabolites that are efficiently excreted within 24 to 48 hours post-administration .
  • Irritation Potential : While systemic toxicity is low, irritation at the site of contact has been observed in repeated dose studies, necessitating careful handling during application .

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₈H₇NOS
  • Molecular Weight : 165.21 g/mol
  • CAS Number : 2527-66-4

MBIT is a water-soluble microbiocide effective against a range of microorganisms, including bacteria, yeasts, and molds. Its structural characteristics contribute to its stability and efficacy in various formulations.

Microbiocide in Industrial Products

MBIT is employed as a preservative in industrial applications such as paints, coatings, and sealants due to its effectiveness in preventing microbial growth. Its compatibility with enzymes makes it suitable for formulations that require stability over time .

Application AreaDescription
Paints & Coatings Prevents microbial contamination, enhancing product longevity.
Sealants Protects against mold and mildew formation.
Personal Care Products Used in cosmetics and personal hygiene items to ensure product safety and stability.

Skin Sensitization Risk Assessment

Research has shown that MBIT can cause skin sensitization in some individuals, leading to allergic reactions upon exposure. The SARA-ICE model has been utilized to assess the safe use concentrations of MBIT in consumer products, with benchmark values derived for no expected sensitization induction levels (NESIL) ranging from 0.83 to 45 µg/cm² .

Case Study: Safety Assessment of MBIT

  • Study Type : Integrated Chemical Environment (SARA-ICE)
  • Findings : The model indicated that exposure levels should be carefully managed to minimize allergic reactions among consumers.

Efficacy Against Microbial Contamination

MBIT's antimicrobial properties have been documented through various studies demonstrating its effectiveness against specific pathogens. For instance, it has been shown to inhibit the growth of Pseudomonas aeruginosa and Staphylococcus aureus in laboratory settings .

Regulatory Considerations

Due to its potential for causing skin sensitization, regulatory bodies have established guidelines for the safe use of MBIT in consumer products. Assessments conducted by organizations such as the Environmental Protection Agency (EPA) highlight the need for careful monitoring of exposure levels to mitigate health risks .

Properties

IUPAC Name

2-methyl-1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c1-9-8(10)6-4-2-3-5-7(6)11-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWXSJCICPOOKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00325841
Record name 2-Methyl-1,2-benzoisothiazolin-3-one
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Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2527-66-4
Record name 2-Methyl-1,2-benzoisothiazolin-3-one
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Record name 2527-66-4
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Record name 2-Methyl-1,2-benzoisothiazolin-3-one
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Record name 2-methyl-1,2-benzothiazol-3(2H)-one
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Record name 2-METHYL-1,2-BENZOISOTHIAZOLIN-3-ONE
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Synthesis routes and methods I

Procedure details

To a stirred suspension of 1,2-benzisothiazolin-3-one lithium salt in THF (3 ml per gram of BIT salt) was added methyl iodide (1.1 molar equivalents). The resulting slurry was stirred at ambient temperature for 72 hours. HPLC analysis showed greater than 97% alkylation of 1,2-benzisothiazolin-3-one lithium salt. The mixture was allowed to cool and the crude product isolated as a mixture of N-methyl-1,2-benzisothiazolin-3-one and 3-methoxy-1,2-benzisothiazolin-3-one in 98.8:1.2 ratio.
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Synthesis routes and methods II

Procedure details

To a stirred suspension of 1,2-benzisothiazolin-3-one lithium salt (10.0 g, 63.7 mmol) in butanone (30 ml) was added dropwise dimethyl sulfate (8.4 g, 6.4 ml, 66.9 mmol). The resulting slurry was stirred at room temperature for 90 hours. HPLC analysis showed greater than 96% alkylation of 1,2-benzisothiazolin-3-one lithium salt. The solvent was evaporated and the crude product distilled under reduced pressure to give a combined 77% yield of N-methyl-1,2-benzisothiazolin-3-one and 3-methoxy-1,2-benzisothiazole, with N-methyl-1,2-benzisothiazolin-3-one isolated in 94% purity. The ratio of N-alkylated material to O-alkylated material was 90:10.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What novel analytical technique was employed to study the degradation of 2-Methylbenzo[d]isothiazol-3(2H)-one?

A1: The research employed a real-time mass spectrometric method to study the degradation of 2-Methylbenzo[d]isothiazol-3(2H)-one during laser-induced UV/H2O2 advanced oxidation. The technique, known as direct laser desorption/ionization coupled with linear quadrupole ion trap/orbitrap high-resolution tandem mass spectrometry, enabled the detection and structural characterization of short-lived reaction intermediates. [] This approach provided valuable insights into the reaction mechanism and identified previously undetected intermediate compounds.

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